({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a complex organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyrimidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-ethylpiperazine and 2-chloro-5-chloromethylpyridine as starting materials . The reaction is carried out in the presence of potassium carbonate at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom or other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorinated amines. Examples include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine apart is its unique combination of a fluorine atom and a pyrimidinylmethyl group on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17FN4 |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-[4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H17FN4/c1-13-5-11-2-10(12)7-16(11)6-9-3-14-8-15-4-9/h3-4,8,10-11,13H,2,5-7H2,1H3 |
InChI Key |
KKZLKEYDXCNGEW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1CC2=CN=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.